molecular formula C13H20Cl2N4OS B2446595 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 1170919-73-9

5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B2446595
CAS No.: 1170919-73-9
M. Wt: 351.29
InChI Key: NCOYFVKILWOWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thieno[2,3-d]pyrimidin-4-one core with a piperazine moiety, making it a candidate for further research and development.

Mechanism of Action

Target of Action

The primary targets of this compound are Plasmodium falciparum and Mycobacterium tuberculosis H37Ra (ATCC 25177) . These organisms are responsible for malaria and tuberculosis, respectively. The compound is designed to interact with these targets to inhibit their growth and proliferation.

Biochemical Pathways

The compound affects the biochemical pathways of the pathogens, disrupting their normal functions. For instance, in the case of Plasmodium falciparum, the compound may interfere with the parasite’s ability to metabolize nutrients, replicate, or invade host cells . Similarly, for Mycobacterium tuberculosis, the compound could disrupt the bacterium’s cell wall synthesis, protein synthesis, or other vital processes .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the pathogens. In vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of P. falciparum showed IC 50 values ranging from 0.74–6.4 μM . Similarly, some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyrimidines. The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This involves controlling factors such as temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives of the thieno[2,3-d]pyrimidin-4-one core.

  • Substitution: Introduction of various functional groups at the piperazine or thieno[2,3-d]pyrimidin-4-one core.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interaction with biological targets and pathways.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases.

  • Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4,6-Dimethyl-n-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride

  • 2-(4-Benzyl-piperazin-1-ylmethyl)-5,6-dimethoxytoluene

Uniqueness: 5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidin-4-one core and the piperazine moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS.2ClH/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17;;/h14H,3-7H2,1-2H3,(H,15,16,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYFVKILWOWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.